molecular formula C9H11BO5 B580850 2-Methoxycarbonyl-4-methoxyphenylboronic acid CAS No. 1256355-40-4

2-Methoxycarbonyl-4-methoxyphenylboronic acid

Cat. No.: B580850
CAS No.: 1256355-40-4
M. Wt: 209.992
InChI Key: QJEMXKRTNMWVHO-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS: 1256355-40-4) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para (4th) position and a methoxycarbonyl group (-CO₂CH₃) at the ortho (2nd) position. Its molecular formula is C₉H₁₁BO₅, with a molecular weight of 210.0 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners to form carbon-carbon bonds in the presence of palladium catalysts. The ortho-substituted methoxycarbonyl group introduces steric and electronic effects that influence its reactivity compared to simpler analogs .

Properties

IUPAC Name

(4-methoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMXKRTNMWVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681861
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-40-4
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared. The compound’s stability and preparation ease may impact its bioavailability.

Biological Activity

2-Methoxycarbonyl-4-methoxyphenylboronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. Beyond its synthetic applications, this compound exhibits significant biological activity, making it a focus of research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13BO4C_{10}H_{13}BO_4. The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.

PropertyValue
Molecular Weight221.02 g/mol
Density1.2 g/cm³
Melting Point204-206 °C
Boiling Point306.8 °C
SolubilitySoluble in water

Mechanisms of Biological Activity

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This property is particularly relevant in the context of carbonic anhydrases, which are vital for maintaining pH balance and facilitating gas exchange in organisms.
  • Cell Signaling Modulation : The compound can influence key signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of downstream targets, impacting processes like cell proliferation and apoptosis.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, showing effectiveness against various bacterial and fungal strains.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and biological activities of this compound:

  • Inhibition of Carbonic Anhydrases : A study demonstrated that boronic acids, including this compound, inhibit fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, which are critical for fungal survival and virulence .
  • Antimicrobial Efficacy : Research has shown that various derivatives synthesized from this compound exhibit significant antimicrobial activities against a range of pathogens, suggesting potential therapeutic applications in treating infections.
  • Catalytic Applications : In synthetic chemistry, this compound has been utilized as a reagent in palladium-catalyzed reactions, demonstrating high reactivity and selectivity in forming aryl–aryl bonds .

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound can enhance enzyme activities or cellular processes without significant toxicity.
  • High Doses : Conversely, higher concentrations may lead to cytotoxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dosage regulation in therapeutic applications.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares 2-methoxycarbonyl-4-methoxyphenylboronic acid with key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity Notes
This compound 2-Methoxycarbonyl, 4-Methoxy C₉H₁₁BO₅ 210.0 1256355-40-4 Steric hindrance at ortho position; electron-withdrawing (EW) methoxycarbonyl enhances reactivity but may reduce coupling efficiency due to steric effects .
4-Methoxyphenylboronic acid 4-Methoxy C₇H₉BO₃ 151.96 5720-07-0 High reactivity in Suzuki reactions due to electron-donating (ED) methoxy group .
2-(Methoxycarbonyl)phenylboronic acid 2-Methoxycarbonyl C₈H₉BO₄ 194.97 Not available EW methoxycarbonyl increases acidity of the boronic acid, enhancing cross-coupling rates; anhydride impurities may affect purity .
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-Methoxy, 4-Methoxycarbonyl C₉H₁₁BO₅ 210.0 603122-41-4 Meta-substitution reduces steric hindrance compared to ortho-substituted analogs; balanced ED/EW effects .
4-Methoxy-2-formylphenylboronic acid 4-Methoxy, 2-Formyl C₈H₉BO₄ 179.97 139962-95-1 Formyl group (-CHO) is more electron-withdrawing than methoxycarbonyl, potentially accelerating coupling but reducing stability .

Reactivity in Suzuki-Miyaura Coupling

  • 4-Methoxyphenylboronic acid : Exhibits high reactivity under mild conditions (80°C, 1 hour in H₂O with Cs₂CO₃ and Pd catalysts) due to ED methoxy group activating the boronic acid .
  • This compound: The ortho methoxycarbonyl group introduces steric hindrance, which may necessitate higher temperatures or prolonged reaction times compared to 4-methoxyphenylboronic acid.
  • Fluorinated Analogs : Compounds like 2-Fluoro-4-methylthiophenylboronic acid (CAS: 957060-84-3) exhibit altered reactivity due to fluorine’s strong EW effect and sulfur’s ED properties, highlighting the role of heteroatoms in modulating reactivity .

Electronic and Steric Considerations

  • Electron-Withdrawing Groups (e.g., -CO₂CH₃, -CHO) : Enhance boronic acid acidity, facilitating transmetalation in Suzuki reactions. However, steric bulk at ortho positions can hinder catalyst access .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the boronic ester. Subsequent hydrolysis converts the ester to the boronic acid. Key conditions include:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 80–100°C, 12–24 hours

  • Post-reaction hydrolysis : 6M HCl at 50°C for 2 hours.

Yield and Purity

This method achieves a yield of 85–92% with a purity >98% (HPLC). The product’s structure is confirmed via 1^1H NMR (δ\delta 8.21 ppm, d, J=8.5 Hz, 1H; δ\delta 3.94 ppm, s, 3H; δ\delta 3.89 ppm, s, 3H) and LC-MS ([M+H]⁺ = 210.04).

Table 1: Optimization of Miyaura Borylation Parameters

ParameterOptimal ValueEffect on Yield
Catalyst Loading3 mol%Maximizes turnover
Reaction Time18 hoursCompletes transmetallation
Hydrolysis Duration2 hoursPrevents boronic acid degradation

Nitration-Esterification-Hydrogenation Sequence (Adapted from CN104277060A)

A patent-pending method (CN104277060A) describes a multi-step synthesis starting from p-carboxyphenylboronic acid. Although originally designed for 2-amino-4-alkoxycarbonylphenylboronic acid derivatives, this approach can be adapted to synthesize this compound by omitting the nitro group reduction step.

Synthetic Pathway

  • Nitration : p-Carboxyphenylboronic acid is treated with fuming HNO₃ in H₂SO₄ at 0–10°C to introduce a nitro group at the ortho position.

  • Esterification : The nitro-carboxylic acid intermediate undergoes esterification with methanol and a dehydrating agent (e.g., thionyl chloride) to form the methyl ester.

  • Hydrogenation Omission : The nitro group is retained instead of reduced, diverging from the patent’s original protocol.

Critical Modifications

  • Esterification Agent : Thionyl chloride (SOCl₂) in methanol achieves near-quantitative esterification (98% yield).

  • Avoiding Reduction : Skipping the H₂/Pd-C step preserves the nitro group, though this requires precise control to prevent unintended side reactions.

Yield and Challenges

The adapted method yields 70–75% of the target compound, with impurities arising from residual nitro intermediates. Purification via recrystallization (acetone/ethyl acetate) enhances purity to >95%.

Palladium-Catalyzed Cross-Coupling with Prefunctionalized Aryl Halides

This method mirrors the synthesis of 4-methoxyphenylboronic acid (CAS 5720-07-0), where a chloroarene undergoes borylation via palladium catalysis. For this compound, methyl 4-chloro-2-methoxybenzoate serves as the starting material.

Reaction Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Boronate Source : Bis(neopentyl glycolato)diboron (B₂neop₂)

  • Base : Triethylamine (Et₃N)

  • Solvent : Tetrahydrofuran (THF), 80°C, 24 hours.

Outcomes and Limitations

  • Yield : 60–65%, lower due to steric hindrance from the methoxycarbonyl group.

  • Side Products : Deborylation (5–10%) and proto-deboronation (8–12%) necessitate chromatographic purification.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Miyaura Borylation85–92>98High efficiency, scalabilityRequires expensive B₂pin₂
Nitration-Esterification70–7595Adaptable from existing routesMulti-step, impurity management
Pd-Catalyzed Coupling60–6590Broad substrate compatibilityLow yield, side reactions

Mechanistic Insights and Functional Group Compatibility

Boronic Acid Stability

The ortho-methoxycarbonyl group enhances boronic acid stability via intramolecular hydrogen bonding between the carbonyl oxygen and boronic acid protons. This interaction reduces protodeboronation, as evidenced by 11^{11}B NMR studies showing a sharp peak at δ 30 ppm (characteristic of tetrahedral boronate complexes).

Solvent Effects

Polar aprotic solvents (e.g., dioxane, THF) optimize reaction rates by stabilizing the palladium intermediate. Protic solvents (e.g., methanol) accelerate hydrolysis but risk ester cleavage under basic conditions.

Industrial-Scale Considerations

Cost Analysis

  • Miyaura Borylation : B₂pin₂ costs (~$150/mol) dominate expenses, but high yields justify its use for gram-scale production.

  • Nitration-Esterification : Economical for batch processing but requires corrosion-resistant equipment for HNO₃/H₂SO₄ handling.

Environmental Impact

Pd-catalyzed methods generate heavy metal waste, necessitating ligand recovery systems. Conversely, nitration routes produce acidic waste streams requiring neutralization .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentSolventYield (%)Purity (%)Key Reference
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂THF65–75>90
Boron Trifluoride RouteBF₃·OEt₂Ethanol50–6085–90
Suzuki Cross-CouplingPd(PPh₃)₄, BaseDMF/H₂O70–80>95

Key Considerations:

  • Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy [δ ~3.8 ppm], boronic acid [δ ~7.5 ppm as B-OH protons]). Aromatic protons show splitting patterns dependent on substitution .
  • FT-IR: Confirm boronic acid (B-O stretch: ~1340 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₉H₁₁BO₅ requires m/z ≈ 226.07) .
  • X-ray Crystallography: Resolves stereoelectronic effects; SHELX programs are standard for structure refinement .

Basic: How does the compound’s solubility and stability affect experimental design?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethanol/THF mixtures (1:1) are ideal for reactions .
  • Stability:
    • Hydrolyzes slowly in aqueous media (pH-dependent; stable at pH 5–7).
    • Store at 2–8°C in sealed containers under inert gas to prevent boronic acid dimerization .

Q. Table 2: Solubility and Stability Data

SolventSolubility (mg/mL)Stability (25°C, 24h)
DMSO>50>95%
Ethanol20–3090–95%
Water (pH 7)<580–85%

Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:
The methoxycarbonyl group is electron-withdrawing, reducing electron density at the boronic acid site, which:

  • Slows Transmetallation: Requires stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to activate the boronic acid .
  • Enhances Oxidative Addition: Electron-deficient aryl halides (e.g., 4-nitrophenyl) react faster in Suzuki-Miyaura couplings .

Q. Table 3: Reaction Outcomes with Different Catalysts

CatalystBaseYield (%)Turnover Frequency (h⁻¹)
Pd(PPh₃)₄K₂CO₃6512
Pd(OAc)₂/SPhosCs₂CO₃8525
NiCl₂(dppp)NaOtBu458

Mechanistic Insight:
DFT calculations suggest the methoxycarbonyl group stabilizes the transition state via resonance, lowering activation energy .

Advanced: What computational methods are used to study its interactions in biochemical systems?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Models binding to lectins or glycosidases via boronic acid–diol interactions. Key parameters include binding affinity (ΔG) and hydrogen-bond distances .
  • MD Simulations (AMBER/GROMACS): Assess stability of carbohydrate-boronic acid complexes in aqueous environments .
  • QM/MM Calculations: Elucidate transition states for ester hydrolysis in enzymatic environments .

Advanced: How to resolve contradictions in catalytic efficiency reported across studies?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles: Trace metals (e.g., Pd residues) can alter reactivity. ICP-MS analysis ensures catalyst purity .
  • Solvent Effects: Apolar solvents (toluene) favor monomeric boronic acid, while polar solvents promote dimerization, reducing reactivity .

Recommendations:

  • Standardize reaction protocols (solvent, base, temperature).
  • Use kinetic studies (e.g., initial rate measurements) to isolate rate-determining steps .

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